2-(1-cyclohexenyl)naphthalene
Description
Significance of Conjugated Polycyclic Hydrocarbon Systems in Chemical Research
Conjugated polycyclic hydrocarbons (CPHs) are a class of organic compounds characterized by their structure of fused aromatic rings. fau.eursc.org These molecules, which include well-known examples like naphthalene (B1677914) and anthracene, are of profound interest in several scientific domains. fau.euresearchgate.net Their extended π-electron systems are responsible for their unique electronic and photophysical properties, making them attractive as chromophores, redox-active components, and structural units for new molecular architectures. fau.eu CPHs are considered fundamental building blocks in materials science, particularly for the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (PVCs). researchgate.net
The reactivity and properties of CPHs are intrinsically linked to their structure, including the extent of π-conjugation, the introduction of substituents, and their topology. rsc.org The study of CPHs also extends to understanding their role as model compounds for larger systems like graphene. fau.eu Furthermore, some CPHs are recognized as environmental pollutants and potential carcinogens, driving research into their reactivity and metabolic pathways. researchgate.net The synthesis of novel CPHs, including those with antiaromatic character, is a challenging yet rewarding frontier in chemistry, promising materials with interesting magnetic and electronic properties. researchgate.net
Overview of the Cyclohexenyl-Naphthalene Moiety as a Synthetic Target
The cyclohexenyl-naphthalene framework represents a specific type of hybrid molecule that joins an alicyclic cyclohexene (B86901) ring to an aromatic naphthalene core. This combination makes it a valuable synthetic target for several reasons. The naphthalene unit provides a rigid, planar scaffold with well-defined electronic properties, while the cyclohexenyl group introduces a non-aromatic, flexible component with its own reactive potential.
The synthesis of such hybrid systems often involves powerful carbon-carbon bond-forming reactions. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and the Heck reaction are versatile methods for connecting aryl and vinyl groups. iitk.ac.inwikipedia.orgwikipedia.orgchemistnotes.com The Suzuki-Miyaura reaction, for example, couples an organoboron compound with an organohalide and is widely used to create biaryl compounds and styrenes. wikipedia.orglibretexts.org The Heck reaction, on the other hand, joins an unsaturated halide with an alkene. wikipedia.orgchemistnotes.com Another classical approach to forming six-membered rings is the Diels-Alder reaction, a cycloaddition between a conjugated diene and a dienophile. wikipedia.org While naphthalene itself is a relatively stable diene requiring specific conditions to react, this method remains a cornerstone of cyclic compound synthesis. wikipedia.orgkpfu.ruacs.orgbrainly.in The development of efficient synthetic routes to molecules like 2-(1-cyclohexenyl)naphthalene is crucial for exploring their potential applications, which could range from materials science to medicinal chemistry, where naphthalene-based structures are known to be relevant. nih.gov
Structural Features and Topologic Considerations of Bridged Aromatic-Alicyclic Systems
Bridged aromatic-alicyclic systems are a fascinating class of bicyclic molecules where two rings share three or more atoms. wikipedia.orggoogle.com This structural arrangement creates a three-dimensional architecture with distinct conformational properties. The term "alicyclic" refers to aliphatic compounds that have a ring structure but are not aromatic. funaab.edu.ng
In the case of this compound, while not a classic bridged system in the sense of having a bridge between non-adjacent atoms of the same ring system, the cyclohexenyl group acts as a bulky, non-planar substituent on the naphthalene core. The torsional angle between the plane of the naphthalene and the double bond of the cyclohexene ring is a key structural parameter. This dihedral angle will influence the extent of electronic communication (conjugation) between the π-systems of the two rings. The stereochemistry of the cyclohexene ring and its substituents can also lead to different diastereomers with unique spatial arrangements. These structural nuances are critical in determining the molecule's interaction with other molecules or with light, impacting its chemical reactivity and physical properties.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₆ lookchem.comchemicalbook.com |
| Molecular Weight | 208.3 g/mol lookchem.comchemicalbook.com |
| CAS Number | 54607-03-3 lookchem.comchemicalbook.com |
A related compound, 2-(1-cyclohexenyl)ethylamine (B57816), provides some insight into the potential physical state of similar structures, being a liquid at room temperature. scbt.comchemicalbook.com
Spectroscopic Data
¹H-NMR Spectroscopy
For a compound like this compound, the proton NMR spectrum would be expected to show signals in both the aromatic and aliphatic regions. The naphthalene protons would appear as a complex multiplet pattern in the downfield region, typically between 7.0 and 8.0 ppm. netlify.app The vinylic proton on the cyclohexene ring would likely resonate around 5.5-6.5 ppm. The allylic protons on the cyclohexene ring would be expected in the range of 2.0-2.5 ppm, while the remaining methylene (B1212753) protons of the cyclohexene ring would appear further upfield, likely between 1.5 and 2.0 ppm. netlify.app
¹³C-NMR Spectroscopy
The carbon-13 NMR spectrum would also show distinct signals for the aromatic and aliphatic carbons. The carbons of the naphthalene ring would appear in the downfield region, typically between 120 and 140 ppm. chemicalbook.com The two quaternary carbons of the naphthalene ring involved in the fusion and the carbon attached to the cyclohexenyl group would have distinct chemical shifts. The olefinic carbons of the cyclohexene ring would be expected in the 120-140 ppm range, potentially overlapping with the aromatic signals. The aliphatic carbons of the cyclohexene ring would resonate in the upfield region, typically between 20 and 40 ppm. chemicalbook.comresearchgate.net
Mass Spectrometry
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight of 208.3. lmaleidykla.lt Fragmentation patterns would likely involve the loss of fragments from the cyclohexene ring, such as the loss of ethylene (B1197577) (C₂H₄) via a retro-Diels-Alder reaction, or cleavage of the allylic bond.
Infrared (IR) Spectroscopy
The IR spectrum would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. researchgate.net The C=C stretching vibrations of the naphthalene ring and the cyclohexene double bond would appear in the 1500-1650 cm⁻¹ region. researchgate.net Aliphatic C-H stretching vibrations from the cyclohexene ring would be seen just below 3000 cm⁻¹. The spectrum would also show C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). researchgate.net
Structure
3D Structure
Properties
CAS No. |
54607-03-3 |
|---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)naphthalene |
InChI |
InChI=1S/C16H16/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h4-6,8-12H,1-3,7H2 |
InChI Key |
VUSWIQDCDAFREA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations of 2 1 Cyclohexenyl Naphthalene Formation
Pericyclic Reaction Mechanisms
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The formation of the cyclohexene (B86901) ring in 2-(1-cyclohexenyl)naphthalene is classically achieved via the Diels-Alder reaction, a cornerstone of this category.
The Diels-Alder reaction is a [4+2] cycloaddition, meaning it involves a system of 4 π-electrons (the conjugated diene) and a system of 2 π-electrons (the dienophile) to form a six-membered ring. youtube.com The reaction is concerted, signifying that all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. youtube.com There are no ionic or radical intermediates.
In the context of forming a this compound structure, the reaction would typically involve either a naphthyl-substituted diene reacting with a simple dienophile, or a simple diene reacting with a naphthyl-substituted dienophile (e.g., 2-vinylnaphthalene). The aromaticity of the naphthalene (B1677914) ring itself makes it a poor diene for the Diels-Alder reaction, as participation would require overcoming a significant aromatic stabilization energy. echemi.com Therefore, the naphthalene moiety usually acts as a substituent on either the diene or dienophile. The reaction creates the cyclohexene ring and two new sigma (σ) bonds simultaneously. mit.edu
The feasibility and stereochemistry of pericyclic reactions are governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. numberanalytics.com For a [4+2] cycloaddition, which involves 6 π-electrons (a 4n+2 system where n=1), the rules predict that the reaction is thermally allowed if the components approach each other in a suprafacial-suprafacial manner. wikipedia.orglibretexts.org This means that the new σ-bonds are formed on the same face of both the diene and the dienophile. mit.edu
This is explained by examining the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. For a thermally allowed reaction, the symmetry of these orbitals must match, allowing for constructive overlap and bond formation. In a [4+2] cycloaddition, the HOMO of the diene and the LUMO of the dienophile have the correct symmetry for a suprafacial-suprafacial interaction, making the reaction thermally favorable without the need for photochemical excitation. libretexts.org
| Woodward-Hoffmann Rules for Cycloadditions | |
| Number of π Electrons | Thermally Allowed Mode |
| 4n+2 (e.g., 6) | Suprafacial-Suprafacial |
| 4n (e.g., 4) | Suprafacial-Antarafacial |
| This table outlines the general Woodward-Hoffmann selection rules for cycloaddition reactions under thermal and photochemical conditions. mit.edu |
When an unsymmetrical diene reacts with an unsymmetrical dienophile, the possibility of forming multiple regioisomers arises. masterorganicchemistry.com The regioselectivity of the Diels-Alder reaction is largely governed by electronic effects, specifically the alignment of the frontier molecular orbital coefficients of the reactants. Generally, the reaction proceeds in a way that pairs the carbon atoms with the largest HOMO and LUMO coefficients. mdpi.com
For the synthesis of this compound, consider the reaction between a 1-substituted diene (with an electron-donating group) and 2-vinylnaphthalene (B1218179) (the dienophile). The major product is typically the "ortho" (1,2-disubstituted) isomer. Conversely, a 2-substituted diene tends to yield the "para" (1,4-disubstituted) product. masterorganicchemistry.com This selectivity ensures that a specific isomer, such as this compound, can be synthesized preferentially. masterorganicchemistry.commdpi.com
Stereoselectivity, particularly the preference for the endo product (the Alder Endo Rule), is another key aspect, though it is primarily relevant when the dienophile has unsaturated substituents. This preference is often explained by secondary orbital interactions, which are stabilizing interactions between the p-orbitals of the substituent and the p-orbitals of the diene in the transition state. mit.edu
Electrophilic Cyclization Mechanisms (e.g., 6-endo-dig Pathway)
An alternative to pericyclic reactions is the electrophilic cyclization of specifically designed precursors. Substituted naphthalenes can be prepared regioselectively through the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.govnih.gov This methodology provides a route to the naphthalene core under mild conditions.
The mechanism is believed to initiate with an anti-attack of an electrophile (like I₂, Br₂, or ICl) and the aromatic ring on the alkyne (triple bond). nih.gov This forms a cationic intermediate. Subsequent deprotonation yields a hydroxydihydronaphthalene, which rapidly dehydrates to form the stable, aromatic naphthalene ring system. nih.gov This approach is versatile and tolerates a variety of functional groups. nih.gov
| Electrophilic Cyclization of 1-(3-phenyl-2-propynyl)cyclohexanol | | | :--- | :--- | :--- | :--- | | Entry | Electrophile | Conditions | Product | Yield (%) | | 1 | I₂ | CH₂Cl₂, rt, 2h | 2-(1-cyclohexenyl)-1-iodonaphthalene | 78 | | 2 | ICl | CH₂Cl₂, rt, 5min | 2-(1-cyclohexenyl)-1-iodonaphthalene | 85 | | 3 | Br₂ | CH₂Cl₂, rt, 5min | 1-bromo-2-(1-cyclohexenyl)naphthalene | 89 | | 4 | NBS | CCl₄, 50°C, 1h | 1-bromo-2-(1-cyclohexenyl)naphthalene | 65 | This table presents research findings for the synthesis of halogenated derivatives of this compound via a 6-endo-dig cyclization, demonstrating the efficiency of various electrophiles. Data adapted from literature. nih.gov
More recently, gold(I)-catalyzed 6-endo-dig cyclizations of aromatic 1,5-enynes have been developed to synthesize 2-(naphthalen-2-yl)aniline derivatives, showcasing the ongoing evolution of this cyclization strategy. researchgate.net
Transition Metal-Catalyzed Reaction Mechanisms
Modern organic synthesis frequently employs transition metal catalysts, particularly palladium, to construct complex molecular architectures through cascade reactions. These processes combine multiple bond-forming events in a single pot, offering high efficiency.
Palladium-catalyzed reactions are powerful tools for C-C bond formation. researchgate.net A plausible route to the this compound system involves a domino or cascade sequence. For example, a process involving an intramolecular Heck reaction, followed by carbocyclization and a Suzuki coupling, can be envisioned.
In a related, documented example, a palladium-catalyzed asymmetric domino Heck/dearomative carbocyclization/Suzuki reaction was developed using N-(2-bromoaryl)-2-naphthylacrylamides. chinesechemsoc.orgchinesechemsoc.org The proposed mechanism for such a cascade generally involves:
Oxidative Addition: Pd(0) inserts into an aryl halide bond.
Heck-type Cyclization: The resulting aryl-Pd(II) species undergoes an intramolecular insertion with a tethered alkene.
Carbocyclization/Migratory Insertion: The newly formed alkyl-Pd intermediate engages the naphthalene ring in a dearomative migratory insertion step. chinesechemsoc.orgchinesechemsoc.org
Transmetalation (Suzuki Coupling): The palladium intermediate reacts with a boronic acid.
Reductive Elimination: The final product is released, and the Pd(0) catalyst is regenerated.
While this specific example leads to a dearomatized spirocyclic product, the fundamental steps—particularly the activation of a C-H or C-C bond on the naphthalene ring by an in-situ generated organopalladium species—demonstrate the potential of such cascade strategies for building complex structures like this compound. researchgate.netchinesechemsoc.org
Oxidative Addition, Migratory Insertion, Transmetalation, and Reductive Elimination Steps
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the synthesis of this compound can be envisaged through reactions such as the Heck and Suzuki couplings. These reactions proceed through a catalytic cycle involving a sequence of fundamental organometallic transformations.
The Heck Reaction:
The Heck reaction, or Mizoroki-Heck reaction, provides a direct method for the vinylation of aryl halides. nih.govwikipedia.org In a plausible synthesis of this compound, 2-bromonaphthalene (B93597) could be coupled with cyclohexene. The catalytic cycle, centered on a palladium catalyst, involves the following key steps rsc.orglibretexts.org:
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide, such as 2-bromonaphthalene, to a low-valent palladium(0) species. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar palladium(II) complex. rsc.org
Migratory Insertion (Carbopalladation): The alkene, cyclohexene in this case, then coordinates to the palladium(II) complex. This is followed by the migratory insertion of the alkene into the palladium-naphthalene bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. organic-chemistry.org
β-Hydride Elimination: For the reaction to proceed to the desired product, a β-hydride elimination occurs from the cyclohexyl ring, leading to the formation of the this compound product and a palladium-hydride complex.
Reductive Elimination: Finally, the palladium(0) catalyst is regenerated by the reductive elimination of HBr, a process facilitated by a base present in the reaction mixture. This allows the catalytic cycle to continue. organic-chemistry.org
The choice of catalyst, ligands, base, and solvent significantly influences the efficiency of the Heck reaction. organic-chemistry.orgrug.nl For instance, phosphine-free palladium catalysts have been explored to simplify the reaction system. organic-chemistry.org
| Parameter | Condition | Reference |
| Aryl Halide | 2-Bromonaphthalene | nih.gov |
| Alkene | Ethyl crotonate (as an analogue) | nih.gov |
| Catalyst | Pd(OAc)₂ | nih.gov |
| Base | K₂CO₃ | nih.gov |
| Solvent | i-PrOH | nih.gov |
| Temperature | 120°C (Microwave) | nih.gov |
| Yield | 51% (for the analogous product) | nih.gov |
The Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organoboron compound with an organohalide. libretexts.orgnih.gov To synthesize this compound, one could couple 2-bromonaphthalene with a cyclohexenylboronic acid derivative or, alternatively, couple a 2-naphthylboronic acid with a cyclohexenyl halide or triflate. researchgate.netnsf.govrsc.org The catalytic cycle shares similarities with the Heck reaction but includes a transmetalation step nih.govgoogle.com:
Oxidative Addition: Similar to the Heck reaction, a palladium(0) catalyst undergoes oxidative addition with the organohalide (e.g., 2-bromonaphthalene or a cyclohexenyl halide). libretexts.org
Transmetalation: The organoboron reagent is activated by a base, forming a boronate complex. This complex then undergoes transmetalation with the palladium(II) intermediate, where the organic group from the boron atom (cyclohexenyl or naphthyl) is transferred to the palladium center, displacing the halide. google.com
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the carbon-carbon bond of the this compound product and regenerates the palladium(0) catalyst. libretexts.org
The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), can significantly impact the efficiency and selectivity of the Suzuki-Miyaura coupling. soton.ac.uk
| Parameter | Condition | Reference |
| Aryl Halide | 2-Bromonaphthalene | researchgate.net |
| Boronic Acid | Phenylboronic acid (as an analogue) | researchgate.net |
| Catalyst | Fe₃O₄@chitosan-bound 2-hydroxynaphthaldehyde Pd complex | researchgate.net |
| Base | K₂CO₃ | nih.gov |
| Solvent | Ethanol/Water | researchgate.net |
| Temperature | 80°C | researchgate.net |
| Yield | High (for the analogous product) | researchgate.net |
Electrochemical Reaction Mechanisms and Electron Transfer Processes
Electrosynthesis offers a green and reagent-free approach to chemical transformations by using electricity to drive oxidation and reduction reactions. researchgate.net The formation of this compound could potentially be achieved through an electrochemical pathway involving the direct or mediated transfer of electrons.
A plausible electrochemical mechanism could involve the anodic oxidation of naphthalene to a radical cation. This highly reactive intermediate could then undergo an electrophilic attack on cyclohexene. The subsequent loss of a proton and further electron transfer processes would lead to the formation of the final product. The solvent and electrolyte play a crucial role in stabilizing the intermediates and facilitating the desired reaction pathway. researchgate.net
Alternatively, an electrochemical approach could be used to generate a reactive naphthalene species in situ, which then couples with cyclohexene. The mechanism involves the following general steps:
Electron Transfer: At the anode, naphthalene can be oxidized by removing one or more electrons from its highest occupied molecular orbital (HOMO), forming a radical cation.
Radical Coupling: This naphthalene radical cation can then react with cyclohexene.
Aromatization: The resulting intermediate would then undergo further oxidation and deprotonation steps to yield the stable aromatic product, this compound.
The specific conditions, such as the electrode material, solvent, supporting electrolyte, and current density, would need to be carefully optimized to favor the desired coupling reaction over potential side reactions like polymerization or solvent decomposition.
| Parameter | Condition |
| Substrate 1 | Naphthalene |
| Substrate 2 | Cyclohexene |
| Electrode | Platinum or Carbon-based |
| Solvent | Acetonitrile or Dichloromethane |
| Electrolyte | Tetrabutylammonium hexafluorophosphate (B91526) (nBu₄NPF₆) |
| Mode | Constant Current or Constant Potential |
Elimination Reaction Pathways (e.g., E1 Elimination for Cyclohexene Formation)
The formation of the cyclohexene double bond in this compound can be achieved through an elimination reaction. A common method for creating alkenes is the acid-catalyzed dehydration of alcohols, which typically proceeds through an E1 (unimolecular elimination) mechanism, particularly with secondary or tertiary alcohols.
In this context, this compound could be synthesized from the precursor 1-(naphthalen-2-yl)cyclohexanol. The reaction mechanism involves the following steps:
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of the alcohol by a strong acid catalyst, such as phosphoric acid or sulfuric acid. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).
Formation of a Carbocation: The protonated alcohol then loses a molecule of water to form a tertiary carbocation intermediate. The stability of this carbocation is enhanced by the adjacent naphthalene ring.
Deprotonation: A weak base, which can be a water molecule or the conjugate base of the acid catalyst, then abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of the carbon-carbon double bond in the cyclohexene ring, yielding this compound.
The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene. In this case, elimination leads to the thermodynamically favored endocyclic double bond.
| Parameter | Condition | Reference |
| Starting Material | 1-(Naphthalen-2-yl)cyclohexanol | (Plausible Precursor) |
| Catalyst | 85% Phosphoric Acid | liverpool.ac.uk |
| Temperature | Heating | nih.gov |
| Product | This compound | |
| By-product | Water | nih.gov |
Thermally Induced Cyclization Mechanisms
Thermally induced reactions, often carried out at high temperatures, can drive unique cyclization and rearrangement pathways. While a direct thermal cyclization to form this compound from simple precursors is less common, thermal rearrangements of more complex aromatic hydrocarbons are known. wikipedia.org
A hypothetical thermally induced pathway could involve the rearrangement of a suitably substituted precursor. For instance, a polycyclic system containing both naphthalene and cyclohexyl moieties in a strained arrangement might undergo a thermal rearrangement to the more stable this compound. The mechanism of such a reaction would likely involve high-energy intermediates, such as diradicals or strained transition states, and would proceed through a series of bond-breaking and bond-forming events to achieve the final product.
Another possibility is a thermally induced Diels-Alder reaction. A suitably designed diene and dienophile could react under thermal conditions to form a cyclohexene ring fused to a naphthalene precursor, which upon subsequent aromatization would yield the target molecule. For example, a reaction between a styrenyl derivative and an appropriate dienophile could lead to a functionalized naphthalene. acs.org
The conditions for such reactions are typically harsh, often requiring high temperatures and sometimes conducted under microwave irradiation to accelerate the process. acs.org
| Parameter | Condition | Reference |
| Reaction Type | Dehydrogenative Diels-Alder | acs.org |
| Precursor Type | Styrenyl derivatives | acs.org |
| Conditions | Microwave-assisted, high temperature | acs.org |
| Potential Product | Functionalized Naphthalenes | acs.org |
Structural Elucidation and Spectroscopic Characterization of Cyclohexenyl Naphthalene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the hydrogen (¹H) and carbon (¹³C) skeletons.
The ¹H NMR spectrum of 2-(1-cyclohexenyl)naphthalene is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring and the aliphatic and vinylic protons of the cyclohexenyl moiety. The naphthalene protons typically resonate in the downfield region of 7.0-8.0 ppm due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these protons would be influenced by the substitution at the 2-position.
The cyclohexenyl group presents a more complex set of signals. The vinylic proton on the double bond is expected to appear as a multiplet in the range of 5.5-6.5 ppm. The allylic protons, being adjacent to the double bond, would likely resonate around 2.0-2.5 ppm. The remaining methylene (B1212753) protons of the cyclohexenyl ring would produce signals in the upfield region, typically between 1.5 and 2.0 ppm.
In the ¹³C NMR spectrum, the carbon atoms of the naphthalene ring are expected to generate several signals in the aromatic region, approximately between 120 and 140 ppm. The quaternary carbons at the ring junction and the carbon atom bearing the cyclohexenyl substituent would have distinct chemical shifts. The two sp² hybridized carbons of the cyclohexenyl double bond would give rise to signals in the vinylic region, typically between 120 and 140 ppm. The sp³ hybridized carbons of the cyclohexenyl ring would appear in the upfield aliphatic region of the spectrum, generally between 20 and 40 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene Aromatic Protons | 7.0 - 8.0 | 120 - 140 |
| Cyclohexenyl Vinylic Proton | 5.5 - 6.5 | 120 - 140 |
| Cyclohexenyl Allylic Protons | 2.0 - 2.5 | 25 - 35 |
| Cyclohexenyl Methylene Protons | 1.5 - 2.0 | 20 - 30 |
Note: The predicted chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions.
To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of advanced 2D NMR experiments is employed.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are invaluable for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups, while CH₂ groups would appear as negative signals. Quaternary carbons are not observed in DEPT spectra. This technique would be instrumental in assigning the various carbon signals of the cyclohexenyl ring.
HETCOR (Heteronuclear Correlation Spectroscopy): HETCOR, or its more modern versions like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), establishes correlations between directly bonded or long-range coupled protons and carbons. An HSQC spectrum would show cross-peaks connecting each proton to the carbon it is directly attached to, providing a definitive link between the ¹H and ¹³C assignments. HMBC experiments reveal correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across quaternary carbons, such as the attachment point of the cyclohexenyl group to the naphthalene ring.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. netlify.appchemguide.co.uk In the spectrum of this compound, cross-peaks would be observed between the vinylic proton and the adjacent allylic protons of the cyclohexenyl ring, as well as between the different methylene protons within the ring. researchgate.net This allows for the tracing of the proton connectivity throughout the cyclohexenyl system.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are in close spatial proximity, regardless of whether they are directly bonded. chemguide.co.uk This technique is particularly useful for determining the stereochemistry and conformation of the molecule. For this compound, NOESY could provide insights into the relative orientation of the cyclohexenyl and naphthalene rings.
Vibrational Spectroscopy
The FT-IR spectrum of this compound is expected to display characteristic absorption bands for both the aromatic naphthalene system and the cyclohexenyl group. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. mdpi.com The C=C stretching vibration of the cyclohexenyl double bond is expected to produce a band around 1650 cm⁻¹. The spectrum would also feature bands corresponding to the aliphatic C-H stretching of the cyclohexenyl ring just below 3000 cm⁻¹, as well as C-H bending vibrations at lower wavenumbers. A study on the related compound 2-(1-cyclohexenyl)ethylamine (B57816) provides experimental FT-IR data for the cyclohexenyl moiety, which would be expected to be similar in the target compound.
Interactive Data Table: Expected Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Aliphatic C-H Stretch | < 3000 | Medium to Strong |
| Alkene C=C Stretch | ~1650 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong (multiple bands) |
| C-H Bending | 1450 - 700 | Variable |
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of naphthalene is well-characterized and dominated by strong bands corresponding to the symmetric vibrations of the aromatic rings. For this compound, the Raman spectrum would be expected to show intense signals for the aromatic C=C stretching modes. The C=C stretching of the cyclohexenyl group would also be Raman active. Due to the non-polar nature of many of the C-C and C-H bonds, Raman spectroscopy can be particularly useful for observing skeletal vibrations that are weak in the FT-IR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would first show a molecular ion peak (M⁺˙) corresponding to its molecular weight.
The fragmentation of the molecular ion would likely proceed through several pathways. A prominent fragmentation pathway for substituted naphthalenes is the loss of the substituent. Therefore, a significant fragment ion corresponding to the naphthalene cation would be expected. The cyclohexenyl moiety can undergo retro-Diels-Alder reaction, leading to the loss of ethene and the formation of a characteristic fragment ion. Additionally, fragmentation of the cyclohexenyl ring itself can lead to a series of smaller fragment ions. The mass spectrum of the isomeric 1-(1-cyclohexenyl)-naphthalene shows a base peak corresponding to the molecular ion, indicating its stability, and significant fragmentation ions resulting from the loss of alkyl fragments from the cyclohexenyl ring. A similar pattern would be anticipated for the 2-substituted isomer.
X-ray Crystallography for Solid-State Structural Determination
Comprehensive searches for crystallographic data on this compound did not yield specific single-crystal X-ray diffraction studies for this compound. While the molecular structure can be inferred from its synthesis and spectroscopic data, detailed information regarding its crystal lattice, unit cell dimensions, and solid-state conformation remains undetermined.
In related naphthalene derivatives, X-ray diffraction has been a crucial tool for elucidating their three-dimensional structures. For instance, studies on other substituted naphthalene compounds have provided precise measurements of bond lengths and angles within the naphthalene core, confirming its planar geometry with variations based on substituent effects. mdpi.com The carbon-carbon bond lengths in the naphthalene ring system are known to be unequal, a feature that is accurately characterized by X-ray crystallography. wikipedia.org
For a definitive structural determination of this compound, an experimental approach involving single-crystal X-ray diffraction would be necessary. Such an analysis would provide the following key parameters:
| Crystallographic Parameter | Information Provided |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal. |
| Atomic Coordinates | Specifies the precise position of each atom within the unit cell, allowing for bond length and angle calculations. |
| Torsion Angles | Describes the conformation of the cyclohexenyl ring and its orientation relative to the naphthalene moiety. |
| Intermolecular Interactions | Reveals details about packing forces, such as van der Waals interactions, that stabilize the crystal structure. |
Without experimental data, any discussion on the specific crystal structure of this compound would be speculative.
Thermal Analysis Techniques
Specific experimental data from Differential Thermal Analysis (DTA) and Thermo-Gravimetric Analysis (TGA) for this compound are not available in the reviewed literature. However, the thermal behavior of this compound can be generally discussed based on the known properties of its constituent parts, naphthalene and cyclohexene (B86901), and related compounds.
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. This analysis provides information on physical and chemical changes such as melting, crystallization, and decomposition.
For this compound, a DTA thermogram would be expected to show an endothermic peak corresponding to its melting point. Based on estimations for similar compounds, the melting point is projected to be in the range of 85-95°C. smolecule.com The DTA curve would provide a more precise value for this phase transition. Further endothermic or exothermic peaks at higher temperatures could indicate decomposition processes. The shape and area of the peaks would offer insights into the enthalpy changes associated with these events.
Thermo-Gravimetric Analysis (TGA)
Thermo-Gravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability and composition of materials.
A TGA analysis of this compound would reveal the temperature at which it begins to decompose. The resulting TGA curve would show a stable baseline, where the mass remains constant, followed by a significant drop in mass indicating the onset of thermal degradation. The temperature at which this mass loss begins is a measure of the compound's thermal stability. The analysis could also indicate whether the decomposition occurs in a single step or through multiple stages. Given its aromatic and aliphatic components, the decomposition profile might be complex. The boiling point of this compound is estimated to be between 340-360°C, and significant thermal decomposition would be expected at or above this temperature range. smolecule.com
Applications and Synthetic Utility of 2 1 Cyclohexenyl Naphthalene As a Chemical Building Block
Precursor in the Synthesis of Complex Polycyclic Aromatic Hydrocarbons
The growth of simple aromatic compounds into larger, more complex polycyclic aromatic hydrocarbons (PAHs) is a cornerstone of synthetic chemistry, often aimed at creating materials with specific electronic properties or exploring fundamental chemical structures. researchgate.net The transformation of naphthalene (B1677914) derivatives into larger PAHs can occur through various mechanisms, including reactions with radicals like cyclopentadienyl (B1206354) and indenyl, particularly under high-temperature conditions such as combustion. nih.govresearchgate.netbohrium.com These processes typically involve steps like addition, ring closure, and hydrogen shifts to build up the fused ring systems. nih.govresearchgate.net
In a more targeted synthetic context, 2-(1-cyclohexenyl)naphthalene is a prime candidate for conversion into phenanthrene-type structures. The cyclohexenyl ring represents a hydroaromatic portion of the molecule that can be aromatized. A common and powerful method for achieving this is oxidative cyclodehydrogenation, often referred to as a Scholl reaction, which creates new carbon-carbon bonds to form extended aromatic systems. researchgate.net For this compound, a dehydrogenation reaction would eliminate hydrogen atoms from the cyclohexenyl ring, planarizing it and extending the conjugation of the naphthalene core to form a three-ring phenanthrene (B1679779) skeleton. This strategy provides a direct pathway to more complex PAHs from a readily accessible precursor.
| Precursor Molecule | Key Transformation | Resulting PAH Structure |
| This compound | Oxidative Dehydrogenation | Phenanthrene Core |
Intermediate in the Construction of Advanced Organic Molecules
The unique combination of an aromatic naphthalene unit and a reactive alkene within a cyclic structure makes this compound a strategic intermediate for accessing a variety of advanced organic molecules, including those with potential biological relevance and complex three-dimensional frameworks.
Naphthalene and its derivatives are recognized as essential scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. ekb.egijpsjournal.comnih.gov The naphthalene scaffold is present in several FDA-approved drugs, highlighting its importance as a building block in drug development. ekb.eg
The this compound molecule can be chemically modified to produce diverse bioactive scaffolds. For instance, the cyclohexenyl double bond can undergo various addition reactions (e.g., epoxidation, dihydroxylation, halogenation) to introduce new functional groups. These functionalized intermediates can then be used to construct more elaborate molecules. Furthermore, the entire molecular framework can serve as a precursor to naphthoquinone derivatives, a class of compounds known for their cytotoxicity toward cancer cells. nih.gov By leveraging the existing structure, chemists can design synthetic pathways to novel compounds with potential therapeutic applications.
Catalytic asymmetric dearomatization (CADA) has become a powerful strategy for converting simple, flat aromatic compounds into complex, three-dimensional molecules rich in sp³-hybridized carbon centers. nih.govrsc.orgnih.gov Such transformations are highly valuable as they increase molecular complexity and provide access to scaffolds found in many biologically active natural products. nih.gov While dearomatization reactions have been extensively studied for activated arenes like phenols and indoles, the dearomatization of less reactive, nonactivated arenes such as naphthalene remains a significant challenge. rsc.orgnih.gov
The presence of the cyclohexenyl group in this compound makes it a vinylnaphthalene derivative. This structural feature is crucial for enabling certain dearomatization strategies. nih.gov For instance, silver-catalyzed enantioselective aza-electrophilic dearomatization has been successfully applied to vinylnaphthalenes. nih.gov In this type of reaction, the external double bond reacts first, for example with an azodicarboxylate, to form a reactive intermediate like an aziridinium (B1262131) ion. This intermediate then facilitates a subsequent dearomatization of the naphthalene ring through a formal [4+2] cycloaddition, yielding chiral polyheterocycles. nih.gov This approach transforms the flat aromatic precursor into a complex, enantioenriched three-dimensional structure. The success of this strategy relies on overcoming the high energy barrier associated with breaking aromaticity and preventing undesired rearomatization of the product. nih.gov
| Dearomatization Strategy | Role of Cyclohexenyl Group | Resulting Structure | Key Features |
| Aza-electrophilic Dearomatization | Acts as a reactive handle (vinyl group) to initiate the reaction cascade. | Chiral Polyheterocycle | Creates 3D complexity; enantioenriched. nih.gov |
| Asymmetric Cyclopropanation | The naphthalene core undergoes cycloaddition. | Benzonorcaradiene-containing tetracycle | Constructs multiple stereogenic centers. rsc.orgnih.gov |
| Photodriven Dearomatization | The naphthalene ring participates in intermolecular cycloadditions. | Diverse polycyclic molecules | Redox-neutral; mild conditions. researchgate.netresearchgate.net |
Role in Polymer Chemistry and Materials Science
The rigid and planar structure of the naphthalene unit, combined with the non-planar cyclohexenyl group, gives this compound unique potential in materials science. By incorporating this moiety into polymers, it is possible to influence properties such as thermal stability, solubility, and charge transport characteristics.
Naphthalene diimide (NDI)-based polymers are a significant class of n-type semiconductors used in organic electronics, including organic field-effect transistors (OFETs) and solar cells. nih.govrsc.org The performance of these materials is highly dependent on their molecular structure, which influences their electronic properties and solid-state packing. acs.orgnih.gov
While this compound itself is not a direct monomer for NDI polymer synthesis, it can be chemically converted into a suitable monomer, such as a dibrominated or dianhydride derivative. The synthesis of NDI polymers typically involves the condensation of a 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) derivative with a primary amine or the polymerization of a core-substituted NDI monomer. nih.govacs.org Incorporating the bulky and non-planar cyclohexenyl (or its saturated cyclohexyl analogue) group as a pendant moiety on the NDI backbone would be a strategic approach to control the polymer's properties. Such bulky groups can disrupt excessive π-π stacking between polymer chains, which can improve solubility in organic solvents and modulate the photophysical properties of the material. nih.govox.ac.uk This control over interchain interactions is crucial for optimizing the performance of organic electronic devices. nih.gov
Polyesters are a major class of commercial polymers valued for their mechanical strength and thermal stability. Incorporating rigid and bulky cyclic structures into the polymer backbone is a well-established method for enhancing these properties, particularly the glass transition temperature (Tg). researchgate.net For example, the inclusion of units like 1,4-cyclohexanedimethanol (B133615) (CHDM) into polyesters such as poly(ethylene terephthalate) (PET) is known to improve their thermal and mechanical characteristics. researchgate.netexpresspolymlett.comresearchgate.net
To be incorporated into a polyester (B1180765), the this compound molecule would first need to be functionalized to create a suitable monomer, such as a diol or a dicarboxylic acid. For example, hydroxylation or carboxylation reactions targeting the naphthalene ring or the cyclohexenyl group could yield a bifunctional monomer. The subsequent polycondensation of this monomer with a suitable co-monomer (a diacid or diol, respectively) would produce a polyester containing the bulky naphthalene-cyclohexenyl side group. The presence of this rigid, non-planar moiety would restrict the rotational freedom of the polymer chains, leading to an increase in the polymer's Tg and enhancing its thermal stability compared to conventional aliphatic or aromatic polyesters. researchgate.net This approach allows for the design of high-performance polyesters tailored for specific applications.
Derivatization for Functional Group Introduction and Subsequent Transformations
The structure of this compound features two primary sites for chemical modification: the aromatic naphthalene ring system and the unsaturated cyclohexenyl group. This dual reactivity allows for a wide range of derivatization reactions to introduce various functional groups, paving the way for subsequent chemical transformations. The reactivity of the naphthalene core is characteristic of polycyclic aromatic hydrocarbons, while the cyclohexenyl moiety behaves as a typical cycloalkene.
Reactions involving the Naphthalene Ring:
The naphthalene ring system is susceptible to electrophilic aromatic substitution. Reactions such as halogenation, nitration, and sulfonation can introduce functional groups onto the aromatic core. wikipedia.org In electrophilic substitutions, naphthalene is more reactive than benzene (B151609), and the substitution pattern is influenced by both steric and electronic factors, as well as reaction conditions like temperature. wikipedia.org For instance, sulfonation of naphthalene can yield different isomers depending on the temperature. wikipedia.org Friedel-Crafts alkylation and acylation are also viable methods for attaching carbon-based substituents to the ring. wikipedia.org
Reactions involving the Cyclohexenyl Group:
The carbon-carbon double bond in the cyclohexenyl ring is a key site for functionalization. It can undergo a variety of addition reactions.
Reduction/Hydrogenation: The double bond can be selectively reduced to yield 2-(cyclohexyl)naphthalene. Catalytic hydrogenation is a common method for this transformation. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the alkene without affecting the aromatic naphthalene rings. smolecule.com
Oxidation: The alkene can be oxidized to introduce oxygen-containing functional groups. Oxidative cleavage, using strong oxidizing agents like ozone or potassium permanganate (B83412) under harsh conditions, would break the ring to form dicarbonyl or dicarboxylic acid derivatives. Milder oxidation can lead to the formation of epoxides or diols.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in a dihalogenated cyclohexyl ring attached to the naphthalene core.
The table below summarizes some of the potential derivatization reactions for this compound based on the known reactivity of its constituent functional groups.
| Reaction Type | Target Moiety | Typical Reagents | Potential Product(s) |
|---|---|---|---|
| Catalytic Hydrogenation | Cyclohexenyl C=C bond | H₂, Pd/C, PtO₂ | 2-(Cyclohexyl)naphthalene |
| Electrophilic Aromatic Substitution (Sulfonation) | Naphthalene Ring | Concentrated H₂SO₄ | This compound sulfonic acid isomers |
| Electrophilic Aromatic Substitution (Bromination) | Naphthalene Ring | Br₂, FeBr₃ (catalyst) | Bromo-2-(1-cyclohexenyl)naphthalene isomers |
| Oxidative Cleavage | Cyclohexenyl C=C bond | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Dicarbonyl-functionalized naphthalene derivative |
| Epoxidation | Cyclohexenyl C=C bond | m-CPBA, H₂O₂ | 2-(1,2-Epoxycyclohexyl)naphthalene |
| Dihydroxylation | Cyclohexenyl C=C bond | OsO₄ (catalytic), NMO | 2-(1,2-Dihydroxycyclohexyl)naphthalene |
Q & A
Q. What experimental design considerations are critical for assessing the toxicity of 2-(1-cyclohexenyl)naphthalene in preclinical studies?
- Methodological Answer: Key considerations include:
- Exposure Routes : Prioritize inhalation, oral, and dermal routes, as these are standard for toxicological assessments of naphthalene derivatives .
- Health Outcomes : Focus on systemic effects (e.g., hepatic, renal, respiratory) and molecular endpoints (e.g., oxidative stress biomarkers) based on inclusion criteria from toxicological profiles .
- Control Groups : Use randomized dosing and blinded outcome assessments to minimize performance and detection bias .
- Species Selection : Include both rodents and non-rodents to evaluate interspecies variability .
Q. How should researchers systematically screen literature to identify relevant health effects data for this compound?
- Methodological Answer: Follow a two-step screening process:
Title/Abstract Screening : Filter studies using inclusion criteria such as species (human/laboratory mammals), exposure routes, and health outcomes (e.g., hematological effects) .
Full-Text Review : Extract data on dose-response relationships, study duration, and statistical power. Prioritize peer-reviewed studies with low risk of bias (e.g., adequate randomization and blinding) .
Example: A 2022 review screened 14,468 records, retaining 720 for full analysis .
Advanced Research Questions
Q. What strategies resolve contradictions in toxicological data for this compound across studies?
- Methodological Answer: Apply evidence confidence ratings:
- Bias Risk : Downgrade confidence if studies lack randomization or blinding. Tier studies into low/medium/high risk .
- Inconsistency : Address variability in effect sizes (e.g., hepatic toxicity) by conducting meta-analyses or sensitivity analyses .
- Indirectness : Evaluate relevance of animal models to humans (e.g., metabolic differences in cytochrome P450 pathways) .
Example: ATSDR’s framework adjusts confidence levels based on indirectness (e.g., mismatched exposure durations) .
Q. How can synthesis routes for this compound derivatives be optimized for reproducibility?
- Methodological Answer:
- Oxidation Reactions : Use m-chloroperbenzoic acid (mCPBA) under inert atmospheres to achieve selective sulfoxide formation, as demonstrated for analogous naphthalene sulfoxides .
- Catalytic Systems : Optimize CuCl₂-Al₂O₃ in benzene for substitution reactions, ensuring purity via continuous flow reactors .
- Characterization : Validate products using NMR and HRMS, referencing spectral libraries from NIST or PubChem .
Q. What criteria ensure robust data extraction and reproducibility in mechanistic studies of this compound?
- Methodological Answer:
- Standardized Forms : Capture experimental variables (e.g., exposure duration, solvent type) and outcomes (e.g., enzyme inhibition) in customized templates .
- Reproducibility Checks : Replicate key findings (e.g., cytotoxicity assays) across multiple labs using identical reagents (e.g., Sigma-Aldridge Lot#) .
Example: Data extraction for naphthalene derivatives includes species-specific toxicokinetic parameters (e.g., half-life) .
Q. How do risk-of-bias assessments differ between human and animal studies for this compound?
- Methodological Answer:
- Human Studies : Assess selection bias (randomization of dosing), attrition bias (completeness of data), and detection bias (accuracy of exposure biomarkers) .
- Animal Studies : Focus on performance bias (environmental controls) and indirectness (e.g., high-dose extrapolation to human equivalents) .
Example: Human studies are tiered based on confidence in exposure characterization (e.g., urinary metabolite quantification) .
Q. What methodologies integrate mechanistic data into hazard identification frameworks for this compound?
- Methodological Answer:
- Mechanistic Profiling : Extract data on reactive metabolites (e.g., epoxide intermediates) and DNA adduct formation from in vitro assays .
- Weight-of-Evidence : Combine in silico predictions (e.g., QSAR models) with in vivo data to assess carcinogenic potential .
Example: ATSDR’s systematic review integrates mechanistic data to assign hazard classifications (e.g., "evidence of carcinogenicity") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
